molecular formula C7H11N3O5 B040864 2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol CAS No. 120398-89-2

2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol

Katalognummer: B040864
CAS-Nummer: 120398-89-2
Molekulargewicht: 217.18 g/mol
InChI-Schlüssel: DWSFCAKOSWFTCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Nitroimidazol-1-yl)methoxy]propane-1,3-diol is a chemical compound with the molecular formula C7H11N3O5 and a molecular weight of 217.18 g/mol . It is supplied with the CAS Registry Number 120398-89-2 . This compound is a derivative of 2-nitroimidazole, a class of compounds extensively investigated for their role as hypoxia markers and radiosensitizers in biomedical research. The 2-nitroimidazole moiety can be selectively reduced and bound to cellular macromolecules in hypoxic (low-oxygen) environments, which allows it to serve as a biochemical marker for detecting and quantifying hypoxic regions within solid tumors . Its structure, which includes a propane-1,3-diol chain, can be utilized to link the bioactive nitroimidazole group to other molecules or scaffolds. Researchers employ this compound in the development of potential diagnostic agents and to study the mechanisms of hypoxia at a cellular level. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O5/c11-3-6(4-12)15-5-9-2-1-8-7(9)10(13)14/h1-2,6,11-12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSFCAKOSWFTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152840
Record name RP 170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120398-89-2
Record name 2-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120398-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RP 170
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120398892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RP 170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis of 2-Nitroimidazole

The foundational step in preparing the target compound is the synthesis of 2-nitroimidazole, a heterocyclic aromatic compound. This is achieved via nitration of imidazole using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C) . The nitration occurs preferentially at the 2-position due to the electron-donating resonance effects of the imidazole ring .

Key Reaction Conditions:

  • Reagents: Imidazole (1 equiv), HNO₃ (1.2 equiv), H₂SO₄ (catalytic).

  • Solvent: Water or acetic acid.

  • Temperature: 0–5°C to minimize side reactions.

  • Yield: ~75% after recrystallization .

Protection of Propane-1,3-diol

To ensure selective mono-alkylation of propane-1,3-diol, one hydroxyl group is protected. The tert-butyldimethylsilyl (TBDMS) group is commonly employed due to its stability under basic conditions and ease of removal .

Procedure:

  • Dissolve propane-1,3-diol (1 equiv) in dry dimethylformamide (DMF).

  • Add imidazole (2.5 equiv) and TBDMS chloride (1.1 equiv).

  • Stir at room temperature (RT) for 12 hours.

  • Isolate 3-(tert-butyldimethylsilyloxy)propane-1-ol via filtration and drying .

Yield: 85–90% .

Activation of the Hydroxyl Group

The free hydroxyl group in the protected diol is converted to a mesylate to enhance its leaving-group ability.

Reaction Setup:

  • Reagents: 3-(TBDMS-oxy)propane-1-ol (1 equiv), mesyl chloride (MsCl, 1.2 equiv), triethylamine (Et₃N, 1.5 equiv).

  • Solvent: Dichloromethane (DCM) at 0°C.

  • Workup: Quench with ice water, extract with DCM, and dry over Na₂SO₄ .

Yield: ~90% .

Alkylation of 2-Nitroimidazole

The mesylated diol derivative reacts with 2-nitroimidazole under basic conditions to form the ether linkage.

Optimized Conditions:

  • Reagents: 2-Nitroimidazole (1.1 equiv), mesylated diol (1 equiv), K₂CO₃ (2 equiv).

  • Solvent: DMF at 80°C for 8–12 hours .

  • Mechanism: Base-mediated nucleophilic substitution (SN2) at the imidazole’s 1-position.

Yield: 60–65% after column chromatography (silica gel, ethyl acetate/hexane) .

Deprotection of the TBDMS Group

The final step involves removing the silyl protecting group to regenerate the free diol.

Procedure:

  • Dissolve the alkylated intermediate in tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride (TBAF, 1.1 equiv).

  • Stir at RT for 2 hours.

  • Purify via recrystallization (ethanol/water) .

Yield: 90–95% .

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, D₂O): δ 8.25 (s, 1H, imidazole-H), 4.50 (m, 2H, OCH₂), 3.70–3.85 (m, 4H, diol-H) .

  • ¹³C NMR: δ 148.2 (NO₂), 124.5 (imidazole-C), 70.1 (OCH₂), 63.8 (diol-C) .

Infrared Spectroscopy (IR):

  • Peaks at 1520 cm⁻¹ (N=O stretch) and 3400 cm⁻¹ (O–H stretch) .

High-Performance Liquid Chromatography (HPLC):

  • Purity >98% using a C18 column (acetonitrile/water, 70:30) .

Comparative Analysis of Synthetic Routes

ParameterNitrationProtectionAlkylationDeprotection
Key Reagent HNO₃/H₂SO₄TBDMSClMsCl/K₂CO₃TBAF
Solvent H₂ODMFDMFTHF
Temperature 0–5°CRT80°CRT
Yield 75%85%65%95%

Challenges and Mitigation Strategies

  • Di-alkylation: Controlled stoichiometry (1:1.1 ratio of diol to nitroimidazole) minimizes undesired di-substitution .

  • Nitro Group Stability: Avoid prolonged exposure to high temperatures (>100°C) to prevent decomposition .

  • Purification: Silica gel chromatography effectively separates mono- and di-alkylated byproducts .

Industrial-Scale Adaptations

For bulk production, continuous-flow reactors enhance efficiency:

  • Nitration: Microreactors reduce exothermic risks .

  • Alkylation: Fixed-bed reactors with immobilized base catalysts (e.g., Amberlyst A21) enable recycling .

Analyse Chemischer Reaktionen

Types of Reactions: RP 170 undergoes various chemical reactions, including:

    Oxidation: RP 170 can be oxidized to form corresponding oxides.

    Reduction: The nitro group in RP 170 can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity
The nitroimidazole moiety in RP 170 is known for its antimicrobial properties, particularly against anaerobic bacteria and protozoa. The compound's mechanism involves the reduction of the nitro group to form reactive intermediates that damage microbial DNA. This characteristic aligns with other nitroimidazoles like metronidazole and tinidazole, which are widely used in clinical settings.

2. Hypoxia Targeting
RP 170 has shown promise in targeting hypoxic tumor cells due to its structural design that enhances its accumulation in low oxygen environments. This property is crucial for cancer therapies aimed at improving the efficacy of treatments by selectively targeting resistant tumor cells.

Study 1: Antimicrobial Efficacy

A study conducted on various nitroimidazole derivatives evaluated their antimicrobial activities against a range of pathogens. RP 170 was found to exhibit superior efficacy against Clostridium difficile compared to standard treatments, suggesting its potential role as a novel therapeutic agent in treating infections caused by this organism .

Study 2: Cancer Treatment

In preclinical models, RP 170 demonstrated significant antitumor activity by selectively targeting hypoxic regions within tumors. This study highlighted its potential as an adjunct therapy in combination with conventional chemotherapy agents, potentially enhancing overall treatment outcomes .

Comparative Analysis with Other Nitroimidazoles

Compound NameUnique FeaturesApplications
MetronidazoleEstablished safety profile; widely used for anaerobic infectionsClinical use for bacterial infections
TinidazoleLonger half-life; effective against various protozoaTreatment for Giardia and Trichomonas
PimonidazoleSpecifically targets hypoxic cells; used as a tumor markerResearch in cancer diagnostics

Wirkmechanismus

RP 170 exerts its effects primarily through its radiosensitizing properties. The compound enhances the effects of radiation therapy by increasing the sensitivity of cancer cells to radiation. This is achieved through the formation of reactive oxygen species (ROS) that damage cellular components, leading to cell death. The molecular targets include DNA and various cellular proteins involved in the repair of radiation-induced damage .

Vergleich Mit ähnlichen Verbindungen

Nitroimidazole Derivatives with Aromatic Linkers

Compound : 3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde

  • Structure : Features a nitroimidazole connected to a benzaldehyde group via a propoxy chain.
  • The propoxy linker lacks hydroxyl groups, limiting hydrogen-bonding capacity compared to the diol in the target compound.
  • Applications : Likely optimized for localized activity due to aromatic stabilization, whereas the diol in the target compound may favor systemic distribution.

Nitroimidazole Derivatives with Epoxy/Chlorinated Linkers

Compound : 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane

  • Structure : Contains a short epoxypropane linker attached to nitroimidazole.
  • Absence of hydroxyl groups reduces solubility, contrasting with the diol’s hydrophilic nature.
  • Applications : Likely serves as a synthetic intermediate rather than a therapeutic agent due to reactivity.

Compound : 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole

  • Structure : Chlorinated hydroxypropyl chain attached to nitroimidazole.
  • Single hydroxyl group offers moderate solubility, less than the diol’s two hydroxyls.

Benzimidazole and Heterocyclic Analogs

Compound: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide

  • Structure : Combines benzimidazole with triazole and thiazole rings.
  • Key Differences: Triazole and thiazole moieties improve metabolic stability and binding affinity but lack nitroimidazole’s redox activity.

Compound : Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Structure : Benzimidazole core with ester and imidazole-propyl groups.
  • Key Differences :
    • Ester functionality may confer prodrug properties, unlike the direct-acting nitroimidazole.
    • The imidazole-propyl chain enhances flexibility but lacks the diol’s solubility advantages.

Amino-Alcohol Derivatives

Compound: 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol

  • Structure: Benzoimidazole linked to an aminopropanol group.
  • Methyl substitution on propane may sterically hinder target interactions.

Structural and Functional Analysis Table

Compound Class Key Substituents Solubility Reactivity/Bioactivity Therapeutic Potential
Target Compound Nitroimidazole + propane-1,3-diol High (diol) Redox-active, hypoxic targeting Antimicrobial, radiosensitizer
Aromatic Nitroimidazole Benzaldehyde + propoxy Moderate Localized activity Hypoxia-specific therapies
Epoxy/Chlorinated Epoxy/Cl-hydroxypropyl Low High reactivity Synthetic intermediates
Benzimidazole-Triazole Triazole-thiazole Low-Moderate Enhanced binding affinity Enzyme inhibitors
Benzoimidazole-Aminopropanol Amino-hydroxypropyl Moderate-High Reduced redox activity Solubility-driven formulations

Research Findings and Implications

  • Hydrophilicity vs. Lipophilicity: The diol in the target compound improves solubility, critical for intravenous formulations, whereas aromatic analogs (e.g., benzaldehyde derivatives) may favor oral delivery .
  • Redox Activity: Nitroimidazole’s electron deficiency enables activation under hypoxia, a unique advantage over non-nitro heterocycles like benzimidazoles .
  • Synthetic Complexity : Compounds with triazole/thiazole moieties require multi-step syntheses (e.g., click chemistry), whereas the target compound’s methoxy-diol linkage could be simpler to prepare .

Biologische Aktivität

2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol, also known as RP 170, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The compound's structure features a nitroimidazole moiety, which is known for its pharmacological properties, particularly in the treatment of parasitic infections and as a radiosensitizer in cancer therapy.

  • IUPAC Name : this compound
  • Molecular Formula : C7H11N3O5
  • Molecular Weight : 217.18 g/mol
  • CAS Number : 120398-89-2
  • InChI Key : DWSFCAKOSWFTCK-UHFFFAOYSA-N

Synthesis

The synthesis of RP 170 typically involves the reaction of 2-nitroimidazole with an alkylating agent such as 1-chloro-2-propanol under basic conditions. The process includes nitration to form 2-nitroimidazole followed by alkylation to yield the final product .

Antiparasitic Activity

RP 170 has been evaluated for its antiparasitic properties, particularly against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. In vitro studies have shown that compounds with a nitroimidazole structure exhibit significant activity against these pathogens. For instance, related compounds have demonstrated efficacy in treating infections caused by Trypanosoma cruzi, which is responsible for Chagas disease .

The biological activity of RP 170 is believed to stem from its ability to generate reactive nitrogen species upon reduction, which can damage cellular components of the parasites. This mechanism is similar to that observed in other nitroimidazole derivatives used in clinical settings .

Case Studies and Research Findings

  • Study on Nitroimidazole Derivatives : A comparative study involving various nitroimidazole derivatives highlighted that RP 170 analogs displayed potent activity against Trypanosoma brucei. The study indicated that structural modifications could enhance the bioavailability and efficacy of these compounds .
  • Combination Therapies : Research has suggested that RP 170 may be effective when used in combination with other antiparasitic agents. For example, it was found to enhance the efficacy of existing treatments for sleeping sickness when administered alongside suramin in primate models .
  • Toxicity and Safety Profile : Preliminary toxicity assessments indicate that while RP 170 exhibits promising biological activity, further studies are needed to evaluate its mutagenicity and long-term safety profile before it can be considered for clinical use .

Table: Summary of Biological Activities

Activity TypePathogen/ConditionEfficacy LevelNotes
AntiparasiticTrypanosoma bruceiHighEffective in vitro and in primates
AntiparasiticLeishmania donovaniModerateRequires further optimization
RadiosensitizationCancer CellsUnder StudyPotential use in combination therapies

Q & A

Q. What synthetic strategies are recommended for 2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of nitroimidazole derivatives typically involves coupling reactions between nitroimidazole precursors and functionalized diols. For example:

  • Step 1: Nitroimidazole activation via halogenation (e.g., using POCl₃ or N-bromosuccinimide) to introduce a leaving group at the 1-position.
  • Step 2: Nucleophilic substitution with propane-1,3-diol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Optimization Tips:
    • Use anhydrous solvents (e.g., DCM or DMF) to prevent hydrolysis .
    • Catalysts like triethylamine (TEA) improve coupling efficiency .
    • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Table 1: Example Reaction Conditions for Analogous Nitroimidazole Derivatives

Reaction StepSolventCatalystTemperatureYield (%)
Nitroimidazole HalogenationDCMPOCl₃Reflux85
Diol CouplingDMFK₂CO₃80°C72

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling Precautions:
    • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Nitroimidazoles may cause irritation (H315, H319) .
    • Work in a fume hood to prevent inhalation of aerosols .
  • Storage:
    • Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation.
    • Keep at –20°C for long-term stability, as nitro groups can degrade under light or heat .

Q. What analytical techniques are effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm the propane-1,3-diol backbone and nitroimidazole connectivity. Look for characteristic shifts:
  • Diol protons: δ 3.5–4.0 ppm (split due to coupling).
  • Nitroimidazole protons: δ 7.5–8.5 ppm .
  • Infrared Spectroscopy (IR):
    • Peaks at ~1520 cm⁻¹ (N=O stretch) and ~3400 cm⁻¹ (O–H stretch) .
  • Elemental Analysis:
    • Match experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% deviation) .
  • X-ray Crystallography:
    • Resolve stereochemistry and confirm solid-state packing (if crystals are obtainable) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the hypoxic selectivity of this compound in radiosensitization studies?

Methodological Answer:

  • In Vitro Assays:
    • Expose cancer cell lines (e.g., HeLa or A549) to the compound under normoxic (21% O₂) vs. hypoxic (1% O₂) conditions.
    • Measure cytotoxicity (via MTT assay) and radiosensitization enhancement ratios (SER) .
  • Mechanistic Probes:
    • Use fluorescent markers (e.g., pimonidazole) to confirm hypoxia.
    • Quantify intracellular nitroreductase activity, as nitroimidazoles require enzymatic reduction for activation .

Q. What strategies resolve contradictions in reported biological activities of nitroimidazole derivatives?

Methodological Answer:

  • Data Triangulation:
    • Compare studies using identical cell lines, oxygen levels, and assay protocols.
    • Re-evaluate compound purity (via HPLC) and stability (e.g., nitro group degradation under storage) .
  • Meta-Analysis:
    • Use computational tools (e.g., PubChem BioActivity Data) to identify structure-activity trends.
    • Highlight the role of substituents (e.g., diol vs. ester moieties) in modulating activity .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use software (AutoDock Vina, Schrödinger) to model interactions with hypoxia-inducible factor (HIF-1α) or microbial nitroreductases.
    • Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .
  • MD Simulations:
    • Simulate ligand-protein dynamics over 100 ns to assess binding stability and hydration effects .

Q. How does the propane-1,3-diol moiety influence solubility and formulation for in vivo studies?

Methodological Answer:

  • Solubility Enhancement:
    • Formulate as a phosphate ester prodrug (improves aqueous solubility) or use cyclodextrin inclusion complexes .
  • Pharmacokinetic Profiling:
    • Conduct stability tests in simulated gastric fluid (SGF) and plasma to guide dosing regimens .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.